1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine
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Overview
Description
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity . The result is a disruption in cell cycle progression, specifically at the G1/S and S/G2 transitions .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1/S and S/G2 transitions of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They interact with a wide range of biomolecules, influencing various biochemical reactions.
Cellular Effects
Given the broad biological activities of triazoles, it is likely that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine These compounds share structural similarities but differ in their substituent groups, which can affect their biological activity and specificity .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-2-33-20-11-7-6-10-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJBFFSIJJAOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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